1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine (1-BTP) is a novel chemical compound that has recently been studied for its potential applications in scientific research. It is an aromatic heterocyclic compound with a bicyclic structure that consists of two piperazine rings, one of which is substituted with a 4-bromo-2-(trifluoromethyl)phenyl group. 1-BTP has been studied for its ability to interact with a variety of biomolecules, including proteins and enzymes. This compound has been found to have a wide range of potential applications in scientific research, including drug discovery, drug delivery, and biochemistry.
Scientific Research Applications
- Pharmaceutical Research
- This compound is used as a reactant in the preparation of thienopyridine carboxamides .
- Thienopyridine carboxamides are studied as potential inhibitors of ubiquitin-specific proteases . These proteases play a crucial role in the degradation of proteins in cells, and their inhibition can be useful in the treatment of various diseases, including cancer .
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Materials Science
- Silicon nanocrystals (SiNCs) have attracted considerable attention in many advanced applications due to silicon’s high natural abundance, low toxicity, and impressive optical properties .
- These SiNCs can be used in the fabrication of flexible, transparent, and hydrophobic coatings for anti-counterfeit applications .
- The specific methods of application and experimental procedures would involve the dispersion of SiNCs into a silicone resin to create a coating .
- The outcomes of this application include superior transparency in the visible light range, outstanding fluorescence stabilities, and enhancements on mechanical properties and thermal stability .
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Organic Synthesis
- α-Trifluoromethylstyrene derivatives, which are similar to “1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- They have been successfully utilized in C–F bond activation in a CF3 group, including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
- The outcomes of these applications include the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3N2/c12-8-1-2-10(9(7-8)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWUXRIQDCPOBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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